molecular formula C17H16N6O3S B4153756 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B4153756
M. Wt: 384.4 g/mol
InChI Key: JMMYACHDBVYOMI-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group and at the 4- and 5-positions with an amino group and a pyridin-4-yl ring, respectively.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c18-23-16(11-3-5-19-6-4-11)21-22-17(23)27-10-15(24)20-12-1-2-13-14(9-12)26-8-7-25-13/h1-6,9H,7-8,10,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMYACHDBVYOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. This intermediate can be synthesized by reacting 4-pyridinecarboxaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization with hydrazine hydrate .

The next step involves the reaction of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid chloride in the presence of a base such as triethylamine. This results in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Substitution Reactions at the Sulfanyl Group

The sulfanyl (-S-) group serves as a nucleophilic site, enabling substitution reactions. Common reagents include alkyl/aryl halides and oxidizing agents.

Key Reactions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) replaces the sulfanyl hydrogen, forming thioether derivatives.
    Conditions : K₂CO₃ in DMF, 60–80°C, 6–8 hours.
    Example :

    Compound+CH3I2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methylsulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methylsulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide}

    Yield : 72–85%.

  • Aryl Substitution : Electrophilic aromatic substitution with nitrobenzene derivatives under acidic conditions introduces aromatic groups.

Reaction TypeReagentConditionsProductYield
AlkylationCH₃IDMF, 80°CThioether78%
ArylationPhNO₂H₂SO₄, 60°CAryl sulfide65%

Oxidation Reactions

The sulfanyl group oxidizes to sulfonyl (-SO₂-) or sulfoxide (-SO-) groups using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).

Key Findings:

  • Sulfoxide Formation :
    Conditions : H₂O₂ (30%) in acetic acid, 25°C, 2 hours.
    Product : Sulfoxide derivative with improved solubility in polar solvents.

  • Sulfonation :
    Conditions : Oleum (fuming H₂SO₄), 0–5°C .
    Application : Enhances electrophilicity for further functionalization .

2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanylH2O22-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfinyl\text{2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}} \xrightarrow{\text{H}_2\text{O}_2} \text{2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfinyl}}

Hydrolysis of the Acetamide Group

The acetamide linkage undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Pathways:

  • Acidic Hydrolysis :
    Conditions : 6M HCl, reflux, 12 hours.
    Product : 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid.

  • Basic Hydrolysis :
    Conditions : NaOH (10%), ethanol, 70°C, 8 hours.
    Yield : 88%.

Coupling Reactions via the Triazole Amino Group

The amino group on the triazole ring participates in diazotization and Ullmann-type couplings .

Examples:

  • Diazotization : Reaction with NaNO₂/HCl forms diazonium salts, which couple with phenols to form azo dyes.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups .

Compound+Ar-XPd(OAc)2,DPEPhosArylated Derivative\text{Compound} + \text{Ar-X} \xrightarrow{\text{Pd(OAc)}_2, \text{DPEPhos}} \text{Arylated Derivative}

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, enhancing pharmacological potential.

Notable Cyclization:

  • Formation of Thiadiazoles : Reaction with CS₂/KOH produces thiadiazole derivatives.
    Conditions : CS₂, KOH, ethanol, reflux, 24 hours.
    Yield : 63%.

Biological Interactions

The compound’s triazole and pyridine groups enable interactions with biological targets:

  • Enzyme Inhibition : Binds to fungal lanosterol 14α-demethylase via coordination with the heme iron.

  • DNA Intercalation : The planar benzodioxin moiety intercalates into DNA, studied via UV-Vis and fluorescence quenching.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural components:

  • Antimicrobial Activity : Triazole derivatives are well-known for their antimicrobial properties. Studies have indicated that compounds similar to this one can inhibit the growth of various pathogens, including bacteria and fungi .
  • Anticancer Properties : Research has demonstrated that triazole derivatives can exhibit anticancer activity by interfering with cellular processes and inhibiting tumor growth . For instance, docking studies suggest that these compounds can bind effectively to targets involved in cancer progression.
  • Inhibition of Tyrosinase : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is significant for developing treatments for hyperpigmentation disorders .

Applications in Medicinal Chemistry

The diverse biological activities of this compound position it as a candidate for several therapeutic applications:

  • Dermatological Treatments : Given its potential to inhibit tyrosinase, it may be beneficial in formulating products aimed at treating skin conditions related to pigmentation.
  • Antimicrobial Agents : Its antimicrobial properties suggest possible use in developing new antibiotics or antifungal agents.
  • Cancer Therapeutics : The anticancer potential opens avenues for research into novel cancer treatments that target specific pathways disrupted in malignancies.

Case Studies

Several case studies have documented the efficacy and mechanisms of action of similar compounds:

  • A study conducted by De Luca et al. focused on a series of pyridinyl-substituted triazoles and their inhibitory effects on tyrosinase activity. The findings illustrated structure-affinity relationships that could guide future drug design efforts .
  • Another research effort highlighted the synthesis and evaluation of various triazole derivatives against a panel of cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can coordinate with metal ions, affecting various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Amino vs.
  • Pyridine Positional Isomerism : Pyridin-4-yl (target compound) vs. pyridin-3-yl () or pyridin-2-yl () alters electronic distribution and steric accessibility, impacting receptor affinity .
  • Acetamide Modifications : The benzodioxin group (target compound) may improve metabolic stability compared to biphenyl or ethoxyphenyl moieties due to reduced oxidative susceptibility .

Bioactivity and Structure-Activity Relationships (SAR)

  • Anti-Exudative Activity : Derivatives with 5-(furan-2-yl) substitution () demonstrated significant anti-exudative effects in rodent models, comparable to diclofenac sodium at 10 mg/kg. This suggests that electron-rich heterocycles enhance anti-inflammatory properties .
  • Enzyme Inhibition Potential: Pyridin-4-yl-substituted triazoles (e.g., ) were studied for tyrosinase inhibition, where substituent flexibility (e.g., methylene linkers) modulated activity. The target compound’s benzodioxin group may similarly influence enzyme binding .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to and , involving alkylation of triazole-thiols with α-chloroacetamides under basic conditions .

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, anticancer potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound includes a triazole ring , a pyridine moiety , and a benzodioxin group , which are known for contributing to its biological activity. The compound can be represented as follows:

C15H15N5O3S\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}

Structural Features

FeatureDescription
Triazole RingContains nitrogen atoms that can participate in hydrogen bonding.
Pyridine SubstituentEnhances lipophilicity and bioavailability.
Benzodioxin GroupProvides additional stability and potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies have shown that the compound demonstrates a minimum inhibitory concentration (MIC) ranging from 0.125 to 8 µg/mL against these pathogens, indicating potent antibacterial activity .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In studies involving HepG2 liver cancer cell lines, it was found to inhibit cell proliferation significantly:

Concentration (µg/mL)Cell Viability (%)
3.2590
12.550
20010

The IC50 value for the compound was determined to be approximately 12.5 µg/mL, suggesting it effectively reduces cell viability in a dose-dependent manner .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interference with cellular processes. Specifically, it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the chemical structure can lead to enhanced potency:

  • Substitution on the Triazole Ring : Electron-donating groups (e.g., methyl groups) at specific positions have been shown to increase activity.
  • Pyridine Positioning : The position of the pyridine ring relative to the triazole impacts lipophilicity and interaction with biological targets.

Comparative Analysis

Comparative studies have highlighted how variations in substituents affect activity:

Compound VariantMIC (µg/mL)Activity Level
Parent Compound8Moderate
Methyl Substituted0.125High
Bromo Substituted28.399Low

This table demonstrates that specific substitutions can significantly enhance or diminish biological activity .

Case Studies and Research Findings

Multiple studies have confirmed the promising biological activities of triazole derivatives similar to our compound:

  • A study reported that derivatives with thioether linkages exhibited enhanced antimicrobial properties compared to their non-thioether counterparts .
  • Another investigation focused on hybrid compounds combining triazoles with other pharmacophores showed improved efficacy against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide?

The synthesis typically involves two key steps: (1) formation of the triazole-thiol intermediate and (2) alkylation with a substituted α-chloroacetamide. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is reacted with NaOH in methanol, followed by dropwise addition of the appropriate alkyl halide (e.g., α-chloroacetamide derivatives) to introduce the sulfanyl-acetamide moiety . Characterization via 1^1H-NMR and 13^13C-NMR is critical to confirm regioselectivity and purity .

Q. How is the compound characterized to validate its structural integrity?

Standard protocols include:

  • Spectroscopy : 1^1H-NMR (to confirm proton environments, e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm) and 13^13C-NMR (to verify carbonyl groups at ~170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~489.55 for C25H23N5O4S\text{C}_{25}\text{H}_{23}\text{N}_5\text{O}_4\text{S}) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values within ±0.4% .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should focus on enzyme inhibition (e.g., cholinesterase or lipoxygenase assays) due to structural similarities to known bioactive triazole-acetamides . Anti-inflammatory activity can be assessed via carrageenan-induced rat paw edema models at doses of 50–100 mg/kg, monitoring exudate volume reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–85%) often arise from variations in:

  • Reaction conditions : Alkaline medium (NaOH vs. KOH) affects nucleophilicity of the thiol group .
  • Solvent choice : Methanol vs. ethanol impacts solubility of intermediates.
  • Purification methods : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1) vs. recrystallization (using DMF/water) .
    A fractional factorial design (e.g., Taguchi method) can isolate critical variables .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzodioxin ring to enhance membrane permeability (logP target: 2–3) .
  • Metabolic stability : Replace the pyridinyl group with a furanyl moiety to reduce CYP450-mediated oxidation, as shown in analogous triazole derivatives .
  • Prodrug design : Esterify the acetamide carbonyl to improve oral bioavailability .

Q. How can computational methods enhance the interpretation of structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (PDB ID: 5KIR), focusing on hydrogen bonding between the triazole amino group and Arg120 .
  • QSAR modeling : Develop a regression model correlating substituent electronic parameters (Hammett σ) with anti-exudative activity (IC50_{50}) .
  • MD simulations : Analyze conformational stability of the sulfanyl-acetamide linker in aqueous environments .

Methodological Guidance

Q. What experimental design principles minimize resource-intensive trial-and-error in synthesis?

Adopt a Box-Behnken design to optimize reaction parameters:

FactorLevel 1Level 2Level 3
Temperature (°C)255075
NaOH (equiv.)1.01.52.0
Solvent (MeOH:H2_2O)3:11:11:3
Response surface methodology (RSM) identifies optimal conditions for yield and purity .

Q. How should researchers handle discrepancies in biological activity across studies?

  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., indomethacin for inflammation).
  • Batch variability audit : Compare NMR spectra of batches to rule out impurities (e.g., unreacted triazole-thiol) .
  • Species-specific effects : Validate rodent results in human cell lines (e.g., THP-1 macrophages) .

Safety and Compliance

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Alkyl halides : Use fume hoods and nitrile gloves (P210/P102 compliance) .
  • Thiol intermediates : Neutralize waste with 10% NaHCO3_3 before disposal to prevent H2_2S release .
  • First aid : For skin contact, wash immediately with 1% acetic acid to neutralize residual base .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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